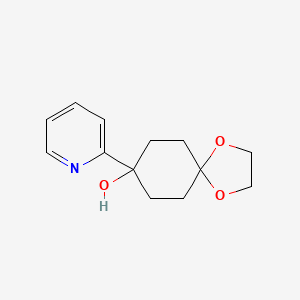
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal
Übersicht
Beschreibung
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is a spirocyclic compound that features a unique structure combining a pyridine ring and a dioxaspirodecane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-ulcer agent.
Industry: Potential use in the production of biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, chelating the active site metal and competing with the natural substrate . This inhibition can mimic the physiological hypoxic response, leading to the upregulation of hypoxia-inducible factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
8-Oxa-2-azaspiro[4.5]decane: Used in the production of biologically active compounds.
Uniqueness
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is unique due to its combination of a pyridine ring and a dioxaspirodecane moiety, which imparts distinct chemical and biological properties. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C13H17NO3/c15-12(11-3-1-2-8-14-11)4-6-13(7-5-12)16-9-10-17-13/h1-3,8,15H,4-7,9-10H2 |
InChI-Schlüssel |
KMZIXLXSFSDBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C3=CC=CC=N3)O)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














